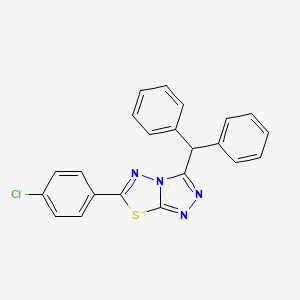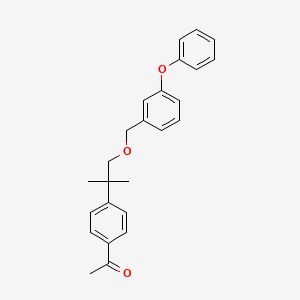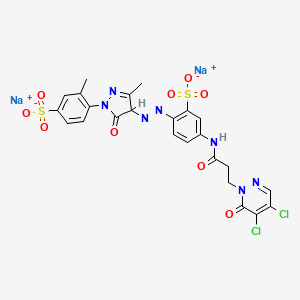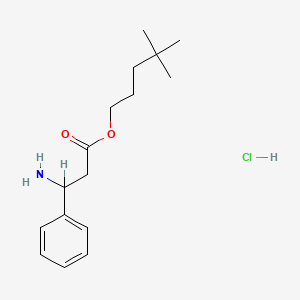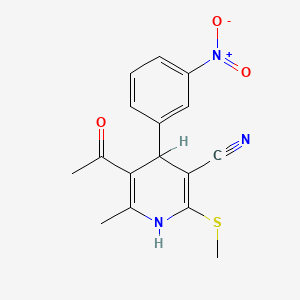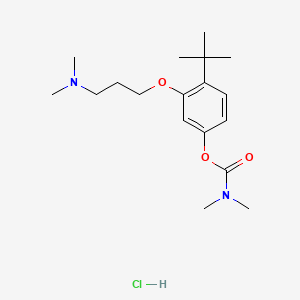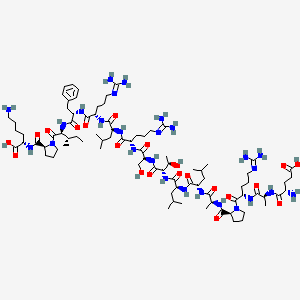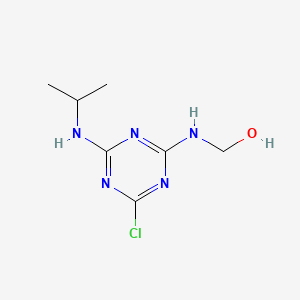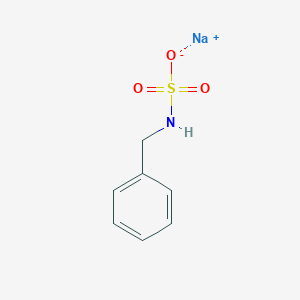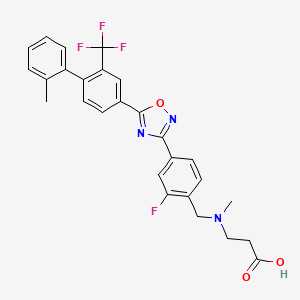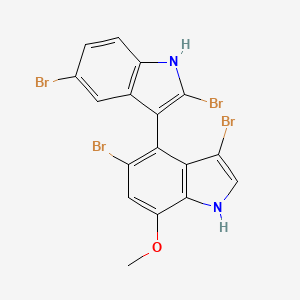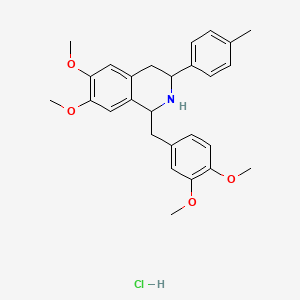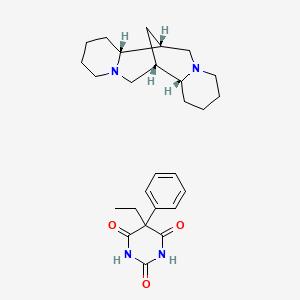
Einecs 302-124-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 302-124-3, also known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves the use of isobutylaldehyde as a raw material. The process includes aldol condensation and Cannizzaro reactions, which are completed in a one-step reaction process in the presence of a catalyst. Sodium alcoholate is used as the catalyst, which helps in forming the alcohol ester-12 .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is optimized for high yield and efficiency. The process is designed to overcome the drawbacks of traditional methods, such as the use of toxic catalysts and high energy consumption. The use of sodium alcoholate as a catalyst ensures a simple process with high single-pass yield, low energy consumption, and environmental safety .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by forming stable complexes with target molecules, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate include:
2,2,4-trimethyl-1,3-pentanediol: A precursor in the synthesis of the monoisobutyrate ester.
Isobutylaldehyde: A key raw material used in the preparation of the compound.
2,2,4-trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative with similar properties.
Uniqueness
What sets 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate apart from similar compounds is its unique combination of high boiling point, low toxicity, and excellent film-forming properties. These characteristics make it particularly valuable in industrial applications, such as coatings and adhesives, where performance and safety are critical .
Eigenschaften
CAS-Nummer |
94089-24-4 |
|---|---|
Molekularformel |
C27H38N4O3 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
(1R,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H26N2.C12H12N2O3/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h12-15H,1-11H2;3-7H,2H2,1H3,(H2,13,14,15,16,17)/t12-,13+,14-,15-;/m1./s1 |
InChI-Schlüssel |
PLWYIGBVGYMDOB-XKKAXVAMSA-N |
Isomerische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@@H]3CCCC4 |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


